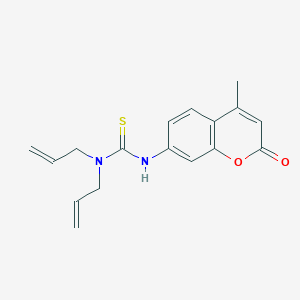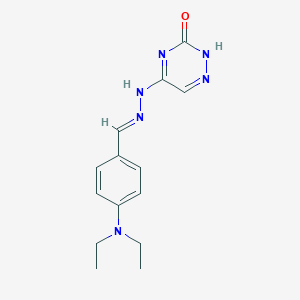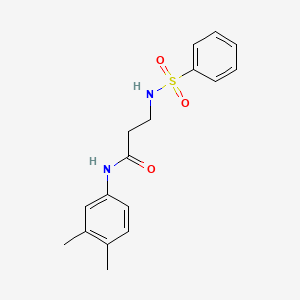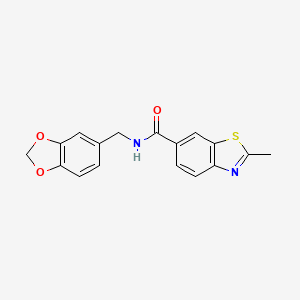
N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as DACT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DACT is a thiourea derivative that has been synthesized through a multi-step process involving the reaction of various chemical reagents.
Mécanisme D'action
The mechanism of action of N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair, as well as the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
In addition to its antitumor and antimicrobial properties, this compound has been shown to have several other biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as to inhibit cell migration and invasion. This compound has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea in lab experiments is its relatively low toxicity compared to other anticancer drugs. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. However, one limitation of using this compound in lab experiments is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. One area of interest is the development of novel this compound analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of this compound in combination with other anticancer drugs, which may enhance its therapeutic efficacy. Finally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential biomarkers that may predict response to treatment.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise as a potential anticancer and antimicrobial agent. Its multi-step synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more effective treatments for cancer and other diseases.
Méthodes De Synthèse
The synthesis of N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea involves a multi-step process that begins with the reaction of 7-hydroxy-4-methylcoumarin with thionyl chloride to form 7-chloro-4-methylcoumarin. The resulting compound is then reacted with allylamine and potassium thiocyanate to form N-allyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. Finally, the addition of diallylamine to the reaction mixture leads to the formation of this compound.
Applications De Recherche Scientifique
N,N-diallyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been the subject of numerous scientific studies due to its potential therapeutic properties. In vitro studies have shown that this compound exhibits antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have antimicrobial activity against several strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Propriétés
IUPAC Name |
3-(4-methyl-2-oxochromen-7-yl)-1,1-bis(prop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-4-8-19(9-5-2)17(22)18-13-6-7-14-12(3)10-16(20)21-15(14)11-13/h4-7,10-11H,1-2,8-9H2,3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLFOMGMEFZFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)

![2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5882826.png)

![4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5882839.png)
![4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B5882843.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5882846.png)
![1-(2,4-dihydroxyphenyl)-2-[(1-phenyl-1H-pyrazol-4-yl)oxy]ethanone](/img/structure/B5882856.png)
![2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5882857.png)